molecular formula C18H15ClN4O2S B2611906 N-(5-chloro-2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide CAS No. 872987-87-6

N-(5-chloro-2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide

Cat. No. B2611906
M. Wt: 386.85
InChI Key: CFMUGVNVCIFVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Drug Metabolism : Studies on similar compounds, such as acetaminophen, have focused on their metabolism in humans, revealing complex metabolic pathways involving conjugation and oxidation processes. For instance, acetaminophen metabolism involves glucuronidation, sulfation, and oxidation, with various metabolites being identified in human plasma and urine (Mrochek et al., 1974). These metabolic pathways are crucial for understanding the detoxification and elimination processes of drug compounds in the body.
  • Pharmacokinetics in Specific Populations : Research on the pharmacokinetics of intravenous paracetamol in elderly patients has provided insights into how age and sex can influence the absorption, distribution, metabolism, and excretion (ADME) of drugs (Liukas et al., 2011). Such studies are essential for optimizing dosing regimens in different patient populations.

Therapeutic Applications and Safety

  • Analgesic and Anti-inflammatory Effects : Compounds with similar structures have been explored for their analgesic and anti-inflammatory properties. For instance, studies have examined the efficacy of acetaminophen in various clinical settings, highlighting its role in pain management and fever reduction (Sudano et al., 2010).
  • Safety Profile and Risks : The safety profile of related compounds, particularly in terms of their impact on blood pressure and potential hepatotoxicity at recommended doses, has been a focus of research. Such studies underscore the importance of monitoring and managing the risks associated with drug therapy, especially in patients with preexisting conditions (Grieco et al., 2008).

Environmental Exposure and Health Effects

  • Exposure to Environmental Contaminants : Research has also addressed the exposure to and health effects of organohalogen compounds, which share structural similarities with the compound . Such studies investigate the presence of these contaminants in human tissues and their potential health implications (Lopez-Espinosa et al., 2009).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-25-16-7-5-12(19)10-15(16)21-17(24)11-26-18-8-6-14(22-23-18)13-4-2-3-9-20-13/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMUGVNVCIFVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2-methoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide

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